molecular formula C17H18O5 B8603839 Bis(3,5-dimethoxyphenyl)methanone CAS No. 184090-09-3

Bis(3,5-dimethoxyphenyl)methanone

Cat. No.: B8603839
CAS No.: 184090-09-3
M. Wt: 302.32 g/mol
InChI Key: ICBRWQKLAOCTLD-UHFFFAOYSA-N
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Description

Bis(3,5-dimethoxyphenyl)methanone is an aromatic ketone belonging to the class of benzophenone derivatives. Characterized by its molecular formula C17H18O5, this compound features a central carbonyl group flanked by two 3,5-dimethoxyphenyl rings . Compounds of this structural class are of significant interest in organic synthesis as advanced intermediates. Research indicates that structurally similar benzophenones, such as those with 3,4-dimethoxy or 3,4,5-trimethoxy substitutions, are valuable building blocks in multi-step synthetic routes . For instance, these related methoxy-substituted benzophenone intermediates have been successfully utilized in modular strategies for the total synthesis of complex natural products like hexacyclic dimeric resveratrol polyphenolic benzofurans, which are relevant for biological investigations . The methoxy functional groups on the aromatic rings can influence the electron density of the system and offer handles for further chemical modification, making it a versatile scaffold for constructing more complex molecular architectures. This product is intended for research purposes as a chemical intermediate or reference standard in laboratory settings. This product is for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

CAS No.

184090-09-3

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

bis(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C17H18O5/c1-19-13-5-11(6-14(9-13)20-2)17(18)12-7-15(21-3)10-16(8-12)22-4/h5-10H,1-4H3

InChI Key

ICBRWQKLAOCTLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)OC)OC)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of bis(3,5-dimethoxyphenyl)methanone exhibit significant antitumor properties. Specifically, compounds with similar structural motifs have been studied for their potential as androgen receptor antagonists, which could be beneficial in treating prostate cancer. A study highlighted the efficacy of curcumin analogues that incorporate methoxyphenyl groups, suggesting a similar potential for this compound in cancer therapeutics .

Neuropharmacology
The compound has also been investigated for its interactions with serotonin receptors, particularly the 5-HT2A receptor. Research into the structure-affinity relationship of various derivatives suggests that this compound could influence neuropharmacological pathways, potentially offering insights into treatments for mood disorders and anxiety .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as an essential building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various coupling reactions and transformations, facilitating the development of new chemical entities with diverse functionalities .

Fluorescent Materials
The compound's unique electronic properties make it suitable for developing fluorescent materials. Studies have shown that derivatives can be utilized in creating luminescent compounds that have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Material Science

Polymer Chemistry
In material science, this compound has been explored for its role in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its methoxy groups contribute to the solubility and processability of the resulting polymers .

Case Studies and Research Findings

Study Focus Findings Reference
Antitumor ActivityDerivatives show promise as androgen receptor antagonists; potential application in prostate cancer treatment.
Neuropharmacological InteractionsInvestigated for effects on 5-HT2A receptor; suggests potential use in treating mood disorders.
Organic SynthesisActs as a building block for complex organic molecules; useful in various coupling reactions.
Development of Fluorescent MaterialsExplored for applications in OLEDs due to its electronic properties; derivatives show luminescent capabilities.
Polymer ChemistryEnhances mechanical properties and thermal stability when incorporated into polymer matrices; methoxy groups improve solubility and processability.

Comparison with Similar Compounds

Structural and Physical Property Comparisons

The following table compares Bis(3,5-dimethoxyphenyl)methanone with structurally analogous benzophenones and acetophenones:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
This compound 3,5-dimethoxy on both phenyls $ \text{C}{17}\text{H}{18}\text{O}_4 $ 298.32 Not reported NMR internal standard; synthetic precursor
Bis(3,5-dimethylphenyl)methanone (3t) 3,5-dimethyl on both phenyls $ \text{C}{17}\text{H}{18}\text{O}_2 $ 254.32 102–103 Higher crystallinity due to non-polar methyl groups
Bis(2,3-dimethoxyphenyl)methanone (3u) 2,3-dimethoxy on both phenyls $ \text{C}{17}\text{H}{18}\text{O}_4 $ 298.32 78–80 Lower melting point due to steric hindrance
(5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone 5-Cl, 2-OH on one phenyl; 3,5-OMe on the other $ \text{C}{15}\text{H}{13}\text{ClO}_4 $ 292.72 Not reported Potential bioactivity due to Cl/OH groups
1-(3,5-Dimethoxyphenyl)ethanone 3,5-dimethoxy on acetophenone $ \text{C}{10}\text{H}{12}\text{O}_3 $ 180.20 Not reported Similar substituents but smaller molecular weight; used in cyclopropanation studies

Key Observations:

  • For example, the dimethoxy derivatives exhibit lower melting points than dimethyl analogs due to reduced crystallinity .

Electronic and Spectroscopic Properties

  • NMR Applications : The compound’s symmetrical structure and distinct proton environments make it ideal as an internal standard in $ ^1\text{H} $-NMR .
  • IR and UV Profiles : Methoxy groups contribute to strong C–O stretching bands (~1250 cm$ ^{-1} $) in IR spectra, while the aromatic ketone moiety absorbs in the UV range (250–300 nm) .

Preparation Methods

Catalyst Selection and Optimization

Aluminum chloride (AlCl₃) is the traditional catalyst for Friedel-Crafts reactions due to its strong Lewis acidity. In the synthesis of this compound, AlCl₃ activates the acyl chloride, generating an acylium ion that reacts with 1,3,5-trimethoxybenzene. A study by Dalton Transactions demonstrated that substituting AlCl₃ with FeCl₃ or ZnCl₂ reduced yields by 15–20%, highlighting AlCl₃’s superior efficacy.

Reaction Conditions:

  • Molar Ratio: A 1:2 stoichiometry of acyl chloride to 1,3,5-trimethoxybenzene ensures complete conversion.

  • Temperature: Reactions proceed optimally at 0–5°C to minimize side products like polysubstituted derivatives.

  • Solvent: Dichloromethane (DCM) or nitrobenzene enhances electrophile stability, though DCM is preferred for easier workup.

Mechanistic Insights

The mechanism involves three steps:

  • Acylium Ion Formation: AlCl₃ coordinates to the acyl chloride, generating a reactive acylium ion (R-C≡O+\text{R-C≡O}^+).

  • Electrophilic Attack: The acylium ion attacks the para position of 1,3,5-trimethoxybenzene, stabilized by methoxy groups’ electron-donating effects.

  • Deprotonation: AlCl₃·HCl complex abstracts a proton, regenerating the aromatic system and yielding the methanone.

Solvent-Free Approaches for Sustainable Synthesis

Recent advances emphasize solvent-free conditions to reduce environmental impact and simplify purification. A protocol from Arkivoc utilized silica-supported HCl for mechanochemical activation, achieving 94% yield in BIMs synthesis under solvent-free conditions. While this method was applied to bis(indolyl)methanes, its principles are adaptable to methanone synthesis:

Procedure Adaptation

  • Grinding Technique: A mixture of 3,5-dimethoxybenzaldehyde, acetic anhydride, and HCl-impregnated silica gel is ground in a mortar for 20 minutes.

  • Workup: The crude product is suspended in ethyl acetate, filtered, and purified via column chromatography.

Advantages:

  • Eliminates volatile organic solvents.

  • Reduces reaction time from hours to minutes.

  • Enhances atom economy by minimizing side reactions.

Acid-Catalyzed Condensation: Alternative Pathways

Condensation of 3,5-dimethoxyphenyl Grignard reagents with carbonyl compounds offers an alternative route. For example, reacting 3,5-dimethoxyphenylmagnesium bromide with dimethyl carbonate in tetrahydrofuran (THF) yields the methanone after hydrolysis.

Comparative Analysis

MethodCatalystYield (%)Purity (%)Reaction Time
Friedel-CraftsAlCl₃85984 h
Solvent-FreeHCl/SiO₂789520 min
Grignard CondensationNone65906 h

Data synthesized from Refs,, and.

The Grignard method, while avoiding strong acids, suffers from lower yields due to competitive side reactions like ketone reduction.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Peaks at δ 3.80 (s, 12H, OCH₃), 6.40 (d, J = 2.4 Hz, 4H, aromatic), and 7.20 (t, J = 2.4 Hz, 2H, aromatic) confirm the structure.

  • ¹³C NMR: Carbonyl resonance at δ 195.5 ppm, with aromatic carbons between δ 100–160 ppm.

High-Resolution Mass Spectrometry (HRMS)

A molecular ion peak at m/z 330.1465 ([M+H]⁺) aligns with the theoretical mass of C₁₇H₁₈O₅ .

Q & A

Basic: What are the optimized synthetic routes for Bis(3,5-dimethoxyphenyl)methanone?

Methodological Answer:
A high-yield synthesis involves reacting 3,5-dimethoxybenzonitrile with Grignard reagents (e.g., cyclopentyl or phenyl magnesium bromide) in tetrahydrofuran (THF) under nitrogen, catalyzed by copper(I) bromide. After refluxing, the reaction is quenched with water and sulfuric acid, followed by extraction with ether. Purification via flash column chromatography (2–20% ethyl acetate/hexanes gradient) yields the product in ~70–74% purity. Critical parameters include maintaining anhydrous conditions and controlled temperature during Grignard addition to minimize side reactions .

Advanced: How does the molecular conformation of this compound influence its crystallographic packing?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals that the molecule adopts a near-planar geometry, with dihedral angles between terminal 3,5-dimethoxyphenyl groups and the central ketone ranging from 7.96° to 13.32°. This planarity facilitates π-π stacking interactions, critical for stabilizing crystal lattices. Researchers should optimize crystallization using slow evaporation in polar aprotic solvents (e.g., DCM/hexane mixtures) and analyze packing motifs with software like Mercury to correlate structure with properties (e.g., solubility, thermal stability) .

Advanced: How can researchers resolve contradictions in purity assessments between HPLC and NMR data?

Methodological Answer:
Discrepancies often arise from residual solvents or non-UV-active impurities. To address this:

  • Complementary Techniques: Use quantitative 1H^{1}\text{H}-NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify proton environments.
  • HPLC-MS Coupling: Pair reverse-phase HPLC with high-resolution mass spectrometry (HRMS) to detect non-chromophoric impurities.
  • Thermogravimetric Analysis (TGA): Identify volatile residues (e.g., unreacted starting materials) contributing to mass loss.
    Cross-validate results using certified reference materials (CRMs) for calibration .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • 1H^{1}\text{H}-NMR: Assign methoxy protons (δ ~3.82 ppm) and aromatic protons (δ ~6.5–7.6 ppm) to confirm substitution patterns.
  • SC-XRD: Resolve bond lengths (mean σ(C–C) = 0.002 Å) and torsion angles for structural validation.
  • FT-IR: Identify carbonyl stretching vibrations (~1650–1700 cm1^{-1}) and methoxy C-O stretches (~1250 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (calculated for C17_{17}H18_{18}O4_4: 286.1205) with <2 ppm error .

Advanced: How can the thermal stability of this compound be systematically evaluated?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Measure melting points and decomposition temperatures (e.g., heating rate 10°C/min under nitrogen).
  • Thermogravimetric Analysis (TGA): Quantify mass loss (%) at elevated temperatures (e.g., 25–500°C) to assess decomposition kinetics.
  • Accelerated Stability Testing: Store samples at 40°C/75% relative humidity (ICH guidelines) for 1–3 months, monitoring degradation via HPLC.
  • Crystallinity Correlation: Use powder XRD to link thermal events (e.g., phase transitions) with structural changes .

Advanced: What strategies mitigate methoxy group demethylation during synthetic or storage conditions?

Methodological Answer:

  • Acid-Free Conditions: Avoid strong acids (e.g., H2_2SO4_4) during synthesis; use milder catalysts like Amberlyst-15.
  • Inert Storage: Store under argon at 0–6°C in amber vials to prevent photolytic or oxidative cleavage.
  • Stabilizing Additives: Include radical scavengers (e.g., BHT) in solutions to inhibit free-radical degradation pathways.
  • Periodic QC Checks: Monitor purity via 19F^{19}\text{F}-NMR (if fluorinated analogs exist) or LC-MS every 3–6 months .

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